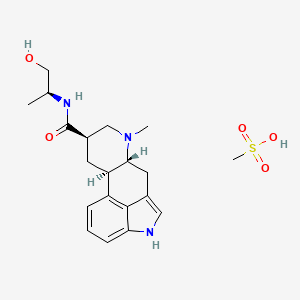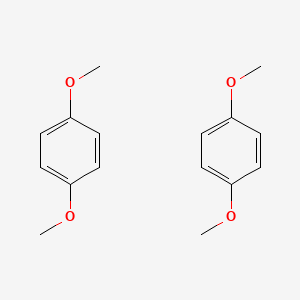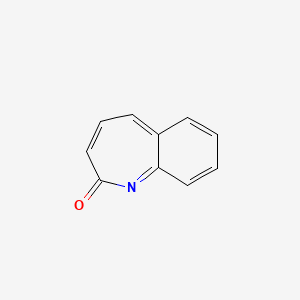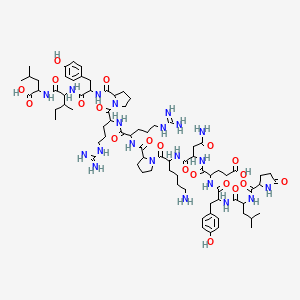
Codergocrine mesilate
Descripción general
Descripción
Codergocrine mesilate is a useful research compound. Its molecular formula is C20H29N3O5S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Codergocrine mesilate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Codergocrine mesilate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Improvement in Erythrocyte Filterability : A study by Ehrly and Saeger-Lorenz (1992) found that low doses of codergocrine mesilate significantly improved erythrocyte filterability in hyperosmolar blood in vitro, indicating potential benefits for blood flow and circulation (Ehrly & Saeger-Lorenz, 1992).
Content Uniformity in Tablets : Yu Yun-ni (2011) established a UV-Visible Spectrophotometry method for determining the content uniformity of codergocrine mesilate tablets, emphasizing the importance of accurate dosage in pharmaceutical applications (Yu Yun-ni, 2011).
Role of Solvents in NMR Spectroscopy : Beyer, Schollmayer, and Holzgrabe (2010) investigated the influence of solvents on the signal separation in NMR spectroscopy of codergocrine mesilate, highlighting the importance of solvent properties in pharmaceutical analysis (Beyer, Schollmayer, & Holzgrabe, 2010).
Clinical Efficacy in Children with Learning Difficulties : Tareen et al. (1988) conducted a double-blind placebo-controlled study, demonstrating the efficacy of codergocrine mesilate in improving cognitive functions and behavioral symptoms in children with learning disorders (Tareen, Bashir, Saeed, & Hussain, 1988).
Effect on Tardive Dyskinesia : Hajioff and Mackenzie Wallace (2004) observed that codergocrine mesilate reduced symptoms of tardive dyskinesia in patients receiving antipsychotic medication, suggesting its potential as a treatment for this condition (Hajioff & Mackenzie Wallace, 2004).
Effects on Brain Somatostatinergic System in Aged Rats : Tanaka et al. (1992) found that chronic administration of codergocrine mesilate significantly increased somatostatin receptor binding in various brain regions of aged rats, indicating potential benefits for age-related brain impairments (Tanaka, Ogawa, Asanuma, Hirata, Kondo, Chou, & Mori, 1992).
Influence on Platelet Parameters : Sinzinger (2004) conducted a study showing that codergocrine decreased platelet activity, as evidenced by various platelet function parameters, suggesting potential cardiovascular benefits (Sinzinger, 2004).
Brain Protection and EEG Mapping under Hypoxia : Saletu et al. (1994) demonstrated that codergocrine-mesylate formulations significantly attenuated vigilance decrement and mental performance deterioration under hypoxia, indicating potential neuroprotective effects (Saletu, Grünberger, Anderer, Linzmayer, Pakesch, & Zyhlarz, 1994).
Propiedades
IUPAC Name |
(6aR,9R,10aR)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.CH4O3S/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;1-5(2,3)4/h3-5,8,11,13,15,17,20,23H,6-7,9-10H2,1-2H3,(H,21,24);1H3,(H,2,3,4)/t11-,13+,15+,17+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMVHQTXOEAOV-JKVDQFNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6aR,9R,10aR)-N-((S)-1-hydroxypropan-2-yl)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid](/img/structure/B8055087.png)


![7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-YL)thiomethyl]cephalosphoranic acid](/img/structure/B8055098.png)


![(2'-Amino-[1,1'-biphenyl]-2-yl)(dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphoranyl)palladium(III) chloride](/img/structure/B8055122.png)


![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8055147.png)
![(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8055153.png)